molecular formula C24H30FN3O4S B2574835 N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898407-28-8

N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2574835
CAS No.: 898407-28-8
M. Wt: 475.58
InChI Key: RHKXEQWBPFDSEQ-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dimethylphenyl)-N-{2-[1-(4-chloro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
  • N’-(2,6-dimethylphenyl)-N-{2-[1-(4-bromo-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Uniqueness

N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs .

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-20-9-4-5-14-28(20)33(31,32)21-11-10-19(25)15-18(21)3/h6-8,10-11,15,20H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXEQWBPFDSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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